

(Rac)-JBJ-04-125-02 chemical structure and properties

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An In-Depth Technical Guide to (Rac)-JBJ-04-125-02

Introduction

(Rac)-JBJ-04-125-02 is a novel, potent, and orally active allosteric inhibitor designed to target mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] As a fourth-generation EGFR inhibitor, it represents a significant advancement in addressing acquired resistance to previous generations of tyrosine kinase inhibitors (TKIs), particularly the challenging C797S mutation in non-small cell lung cancer (NSCLC).[3][4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental validation of (Rac)-JBJ-04-125-02.

Chemical Structure and Properties

(Rac)-JBJ-04-125-02 is a racemic mixture.[5] Its chemical identity and physical properties are summarized below.



Property	Value	Reference	
IUPAC Name	2-(5-fluoro-2-hydroxyphenyl)-2- (1-oxo-6-(4-(piperazin-1- yl)phenyl)isoindolin-2-yl)-N- (thiazol-2-yl)acetamide	[5]	
Molecular Formula	C29H26FN5O3S	[5][6]	
Molecular Weight	543.61 g/mol	[6][7]	
CAS Number	2140807-05-0 (Racemate)	[1][5][6]	
SMILES	Oc1ccc(F)cc1C(N1Cc2ccc(cc2 C1=O)- c1ccc(cc1)N1CCNCC1)C(=O) Nc1nccs1	[6]	
Solubility	Soluble in DMSO (e.g., 100 mg/mL)	[6][7]	

Pharmacological Properties and Quantitative Data

(Rac)-JBJ-04-125-02 is a highly potent inhibitor of mutant EGFR, demonstrating efficacy as both a single agent and in combination with other EGFR inhibitors.[8]

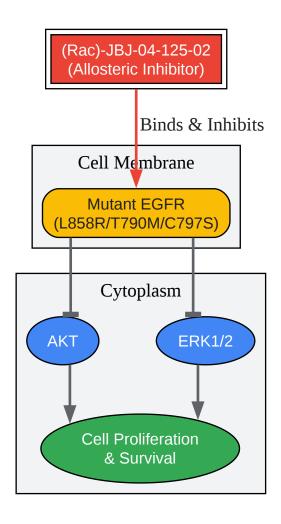
Parameter	Value	Cell Line / Model	Reference
IC50	0.26 nM	EGFR L858R/T790M	[1][3][9][10][11]
Half-life (t ₁ / ₂)	3 hours	Mouse (3 mg/kg, IV)	[10]
AUC _{last}	728,577 min·ng/mL	Mouse (3 mg/kg, IV)	[10]
C _{max}	1.1 μmol/L	Mouse (20 mg/kg, oral)	[10]
Oral Bioavailability	3%	Mouse (20 mg/kg)	[10]

Mechanism of Action and Signaling Pathway



(Rac)-JBJ-04-125-02 functions as a mutant-selective allosteric inhibitor of EGFR.[7][8] Unlike ATP-competitive inhibitors that bind to the kinase's active site, allosteric inhibitors bind to a different site, inducing a conformational change that inactivates the enzyme. This distinct mechanism allows it to be effective against mutations like T790M and C797S, which confer resistance to other TKIs.[3][8]

Upon binding, JBJ-04-125-02 inhibits the phosphorylation of EGFR, thereby blocking downstream signaling cascades critical for tumor cell proliferation and survival, such as the AKT and ERK1/2 pathways.[8][10][12]



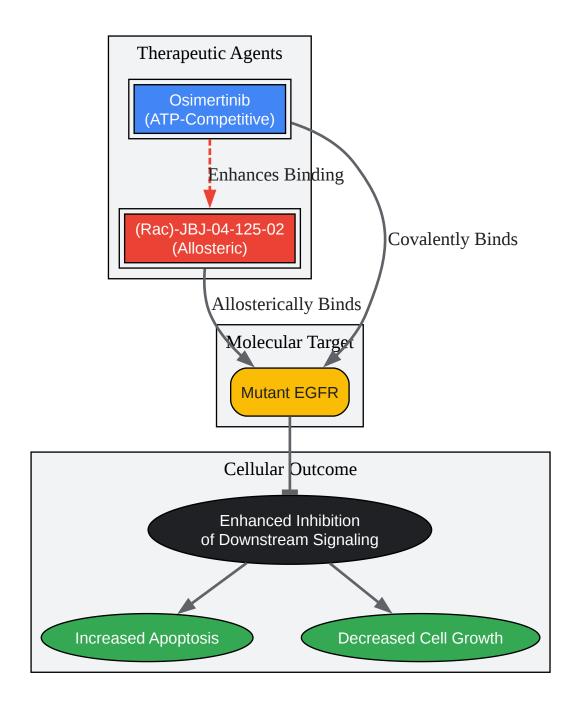
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Caption: Mechanism of action of (Rac)-JBJ-04-125-02 on mutant EGFR signaling.

A key finding is the synergistic activity of JBJ-04-125-02 with the covalent ATP-competitive inhibitor, osimertinib.[7][8] Osimertinib enhances the binding of JBJ-04-125-02 to mutant



EGFR.[7] This dual-targeting approach leads to a more profound inhibition of cell growth and a significant increase in apoptosis compared to either agent used alone.[3][8][13]



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Caption: Synergistic inhibition of mutant EGFR by JBJ-04-125-02 and Osimertinib.

Experimental Protocols



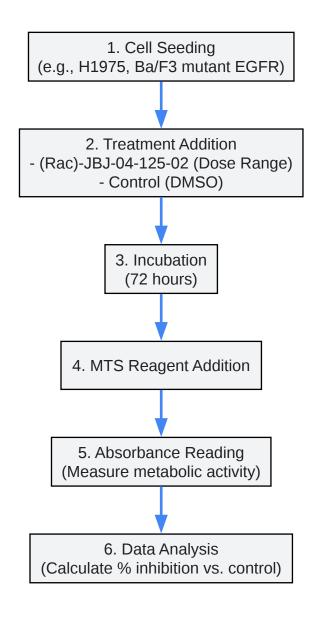
The following protocols are summarized from published studies investigating the efficacy of **(Rac)-JBJ-04-125-02**.

Cell Viability / Proliferation Assay

This assay measures the effect of the compound on cell growth.

- Cell Lines: Ba/F3 cells stably transfected with EGFR mutations (L858R, L858R/T790M, L858R/T790M/C797S) or human NSCLC cell lines (e.g., H1975).[7][8][10]
- Treatment: Cells are seeded in multi-well plates and treated with increasing concentrations of (Rac)-JBJ-04-125-02 (e.g., 0-1000 nM) or control (DMSO).[10]
- Incubation: Cells are incubated for a fixed period, typically 72 hours.[7][10]
- Assessment: Cell viability or proliferation is quantified using an MTS assay, which measures
 the metabolic activity of the cells.[7]
- Analysis: Results are expressed as a percentage of the control (DMSO-treated) cells to determine the concentration-dependent inhibitory effect.[8]





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Caption: General workflow for a cell viability assay (MTS).

Western Blotting for Signaling Analysis

This technique is used to detect the phosphorylation status of EGFR and its downstream targets.

• Sample Preparation: Cells or homogenized tumor tissues are lysed to extract total protein.[8] [12] Protein concentration is determined to ensure equal loading.



- Electrophoresis & Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a PVDF membrane.
- Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of EGFR, AKT, and ERK1/2.[8][12]
- Detection: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
- Analysis: The intensity of phosphorylated protein bands is compared to total protein bands to assess the degree of pathway inhibition.

In Vivo Efficacy Studies

These experiments evaluate the anti-tumor activity of the compound in animal models.

- Model: Genetically engineered mice that develop tumors with specific EGFR mutations (e.g., EGFR L858R/T790M/C797S).[10]
- Treatment: Once tumors are established, mice are treated with vehicle control, osimertinib (e.g., 25 mg/kg), or JBJ-04-125-02 (e.g., 50-100 mg/kg).[10][12]
- Administration: The compound is administered once daily via oral gavage.[10][12]
- Monitoring: Tumor size is monitored regularly over the treatment period (e.g., 4-15 weeks).
- Endpoint: Efficacy is determined by measuring tumor regression compared to the vehicletreated control group.[10] Pharmacodynamic analysis may be performed on tumor tissues collected after treatment.[12]

Synthesis and Crystallography

The detailed chemical synthesis of JBJ-04-125-02 and the protocol for determining the crystal structure of the inhibitor in complex with the EGFR kinase domain are described in the supplemental methods of the primary research article by To et al. in Cancer Discovery (2019). [8]



Conclusion

(Rac)-JBJ-04-125-02 is a promising mutant-selective allosteric EGFR inhibitor with demonstrated potent activity against clinically relevant resistance mutations. Its unique mechanism of action and its synergistic potential when combined with covalent ATP-competitive inhibitors like osimertinib offer a compelling strategy for overcoming drug resistance in EGFR-mutant lung cancer.[8][13] Further research and clinical development are warranted to translate these preclinical findings into effective therapies for patients.

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